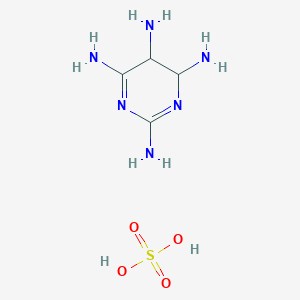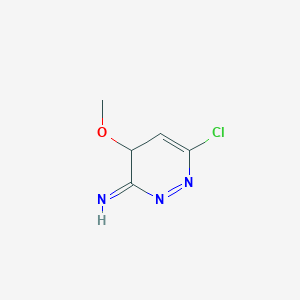![molecular formula C22H24BrN5O2 B12356347 1-[1-[(6-Amino-2,3,4,5-tetrahydropyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea](/img/structure/B12356347.png)
1-[1-[(6-Amino-2,3,4,5-tetrahydropyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-[(6-Amino-2,3,4,5-tetrahydropyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea is a complex organic compound that features a combination of indole and tetrahydropyridine moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 1-[1-[(6-Amino-2,3,4,5-tetrahydropyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the introduction of the tetrahydropyridine moiety. The final step involves the formation of the urea linkage. Reaction conditions often include the use of solvents like acetone and reagents such as 1-chloro-2,4-dinitrobenzene .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-[(6-Amino-2,3,4,5-tetrahydropyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the tetrahydropyridine ring may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives and tetrahydropyridine-containing molecules. For example:
Indole-3-acetic acid: A plant hormone with different biological activities.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine:
Eigenschaften
Molekularformel |
C22H24BrN5O2 |
|---|---|
Molekulargewicht |
470.4 g/mol |
IUPAC-Name |
1-[1-[(6-amino-2,3,4,5-tetrahydropyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea |
InChI |
InChI=1S/C22H24BrN5O2/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14/h2-6,8,10,12,14H,7,9,11,13H2,1H3,(H2,24,25)(H2,26,27,29) |
InChI-Schlüssel |
MCDZCLJYERWHLZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4CCN=C(C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12356270.png)
![5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(7aH)-one](/img/structure/B12356273.png)
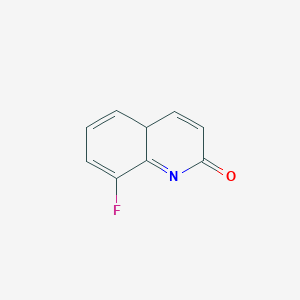
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12356275.png)
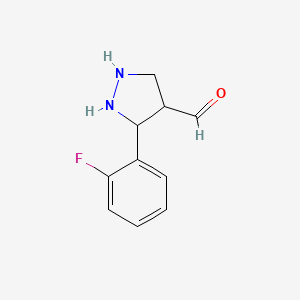
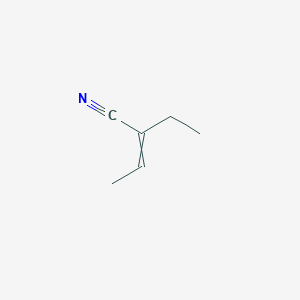
![4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12356294.png)
![4(1H)-Pyrimidinone,2,3-dihydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-](/img/structure/B12356302.png)
![Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B12356319.png)
![3-amino-N-[(2E)-1-methylazepan-2-ylidene]benzene-1-sulfonamide](/img/structure/B12356320.png)

![dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate](/img/structure/B12356330.png)
